4-methoxyphenyl 5-chloro-2-(1H-imidazol-1-yl)pyrimidine-4-carboxylate
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Overview
Description
4-methoxyphenyl 5-chloro-2-(1H-imidazol-1-yl)pyrimidine-4-carboxylate is a heterocyclic compound that contains both imidazole and pyrimidine moieties These structures are known for their significant roles in medicinal chemistry due to their diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methoxyphenyl 5-chloro-2-(1H-imidazol-1-yl)pyrimidine-4-carboxylate typically involves multi-step reactions. One common method includes the reaction of 4-methoxyphenyl with 5-chloro-2-(1H-imidazol-1-yl)pyrimidine-4-carboxylic acid under specific conditions. The reaction may require catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure the compound meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
4-methoxyphenyl 5-chloro-2-(1H-imidazol-1-yl)pyrimidine-4-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halogens, amines, thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce dechlorinated or hydrogenated products .
Scientific Research Applications
4-methoxyphenyl 5-chloro-2-(1H-imidazol-1-yl)pyrimidine-4-carboxylate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential antimicrobial and antioxidant properties.
Medicine: Investigated for its potential use in developing new drugs, particularly for treating infections and inflammatory diseases.
Mechanism of Action
The mechanism of action of 4-methoxyphenyl 5-chloro-2-(1H-imidazol-1-yl)pyrimidine-4-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit microbial growth by interfering with essential metabolic pathways or exert antioxidant effects by scavenging free radicals .
Comparison with Similar Compounds
Similar Compounds
4-chloro-2-(1-(4-methoxyphenyl)-4,5-diphenyl-1H-imidazol-2-yl)phenol: Known for its antimicrobial and antioxidant activities.
1,3-diazole derivatives: These compounds exhibit a broad range of biological activities, including antibacterial, antifungal, and anti-inflammatory properties.
Uniqueness
4-methoxyphenyl 5-chloro-2-(1H-imidazol-1-yl)pyrimidine-4-carboxylate is unique due to its specific combination of imidazole and pyrimidine moieties, which confer distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications .
Properties
Molecular Formula |
C15H11ClN4O3 |
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Molecular Weight |
330.72 g/mol |
IUPAC Name |
(4-methoxyphenyl) 5-chloro-2-imidazol-1-ylpyrimidine-4-carboxylate |
InChI |
InChI=1S/C15H11ClN4O3/c1-22-10-2-4-11(5-3-10)23-14(21)13-12(16)8-18-15(19-13)20-7-6-17-9-20/h2-9H,1H3 |
InChI Key |
XTSWXXBEHYGUEU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)OC(=O)C2=NC(=NC=C2Cl)N3C=CN=C3 |
Origin of Product |
United States |
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